(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime is a chemical compound characterized by its complex structure and functional groups. Its molecular formula is with a molecular weight of approximately 306.43 g/mol . The compound features a furo[3,2-b]pyridine core, which is a bicyclic structure consisting of a furan and pyridine ring. The presence of the tert-butyldimethylsilyloxy group enhances its stability and solubility, making it a valuable compound in various chemical and biological applications.
Synthesis of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime typically involves multi-step organic synthesis techniques. A common approach includes:
Each step requires careful optimization to ensure high yields and purity of the final product .
(E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime has potential applications in:
Interaction studies are crucial for understanding how (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime interacts with biological molecules. Preliminary studies could focus on:
These studies would provide insight into its pharmacokinetic properties and therapeutic potential.
Several compounds share structural similarities with (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
6-Hydroxymethyl-furo[3,2-b]pyridine | C_{10}H_{9}N_{1}O_{2} | Lacks silyl protection but retains furo-pyridine structure |
4-(tert-Butyldimethylsilyl)-furo[3,2-b]pyridine | C_{13}H_{17}N_{1}O_{1}Si | Similar silyl group but different substitution pattern |
Furo[3,2-b]pyridine derivatives | Various | General class known for diverse biological activities |
The uniqueness of (E)-2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde oxime lies in its combination of both an aldehyde and an oxime functional group alongside a protective silyl group, which may enhance its stability and reactivity compared to other derivatives.